Normethylfentanyl

Übersicht

Beschreibung

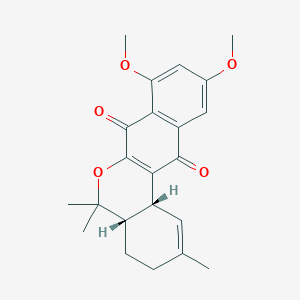

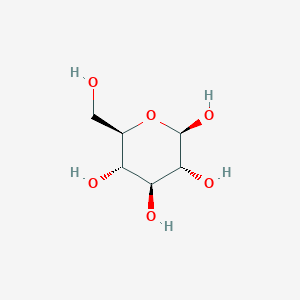

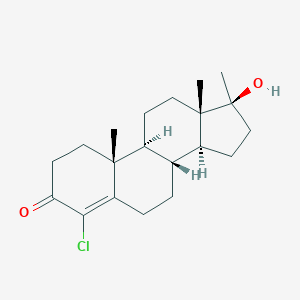

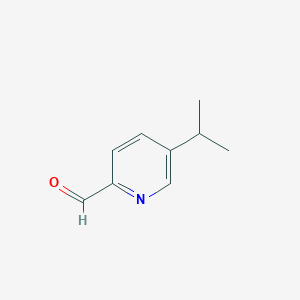

Normethyl Fentanyl, also known as N-Methylfentanyl, is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 1-methyl-N-phenylpiperidin-4-amine with propanoic acid . It is a member of piperidines and a monocarboxylic acid amide .

Synthesis Analysis

The synthesis of fentanyl and its analogs involves high-yielding transformations leading to these powerful analgesics . The general three-step strategy produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .

Molecular Structure Analysis

The molecular structure of fentanyl and its analogs has been studied extensively . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .

Chemical Reactions Analysis

The one-step breakdown and derivatization of a panel of nine fentanyls to yield uniquely tagged products that can be detected by Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is presented . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .

Physical and Chemical Properties Analysis

Fentanyl is highly lipophilic, lending itself to rapid absorption by highly perfused tissues (including the brain) before redistributing from these tissues to muscle and fat . Fentanyl is eliminated primarily by metabolism and urinary excretion of metabolites (norfentanyl and other minor metabolites) .

Wissenschaftliche Forschungsanwendungen

Analytische Chemie in der Forensik

Normethylfentanyl, als Fentanylanalogon, wird in der Forensik im Zusammenhang mit der Entwicklung analytischer Methoden untersucht. Diese Methoden sind entscheidend für den Nachweis und die Identifizierung von Opioiden in verschiedenen Proben, was für Strafverfolgungs- und forensische Ermittlungen unerlässlich ist. Die Forschung in diesem Bereich konzentriert sich auf die Verbesserung der Genauigkeit und Effizienz des Nachweises mithilfe von Techniken wie GC–MS (Gaschromatographie-Massenspektrometrie) .

Pharmakologische Forschung

In der Pharmakologie werden die Wirkungen und die Potenz von this compound mit anderen Opioiden verglichen, um das therapeutische Potenzial und die Risiken zu verstehen. Studien können Dosisvergleiche für Anästhesie oder Schmerzmanagement umfassen und tragen zu sichereren medizinischen Praktiken bei, indem sie Dosisrichtlinien liefern .

Entwicklung von Schnelltests

Forscher arbeiten an der Entwicklung von Schnelltests zum Nachweis von Fentanyl und seinen Analoga, einschließlich this compound. Solche Tests sollen schnelle und genaue Ergebnisse liefern, die in klinischen Umgebungen oder für Tests vor Ort durch Strafverfolgungsbehörden besonders nützlich sein können .

Forensische Identifizierungstechniken

Die Identifizierung von Fentanylanaloga in beschlagnahmten Drogenproben ist ein weiterer Anwendungsbereich. Techniken wie EC-SERS (Elektrochemische Oberflächenverstärkte Raman-Spektroskopie) werden entwickelt, um diese Substanzen in verschiedenen Gemischen genau zu screenen .

Entwicklung von Immunoassays

Die Entwicklung empfindlicher Immunoassays für Fentanyl und seine Analoga ist eine wichtige Forschungsanwendung. Diese Assays verwenden hochspezifische Antikörper, um Spurenmengen von Substanzen nachzuweisen, was sowohl für die klinische Diagnostik als auch für forensische Anwendungen unerlässlich sein kann .

Massenspektrometrische Analyse

Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) wird verwendet, um Fentanyl und seine Analoga, einschließlich this compound, in biologischen Proben zu quantifizieren. Diese Methode ist sowohl für die klinische Toxikologie als auch für die Forensik von Bedeutung .

Wirkmechanismus

Target of Action

Normethyl Fentanyl, also known as (+/-)-cis-3-Methyl norfentanyl, is an analog and metabolite of fentanyl . It primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

Normethyl Fentanyl binds to the mu-opioid receptors, which are coupled to G-proteins . The activation of these receptors causes GTP to be exchanged for GDP on the G-proteins, which in turn downregulates adenylate cyclase, reducing concentrations of cAMP . This reduction in cAMP decreases the cAMP-dependent influx of calcium ions .

Biochemical Pathways

The metabolism of Normethyl Fentanyl generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . These metabolic reactions can lead to the formation of various metabolites, including inactive ones . The presence of these metabolites can be crucial for confirming the uptake of such compounds .

Pharmacokinetics

The fundamental pharmacokinetic properties of any drug, including Normethyl Fentanyl, are the rate and extent of distribution in the body and the rate and route(s) of elimination from the body . Fentanyl, from which Normethyl Fentanyl is derived, has an extensive extravascular distribution, a medium to high total body clearance, and a low renal clearance . It undergoes first-pass metabolism via cytochrome P450 3A .

Result of Action

The primary result of Normethyl Fentanyl’s action is potent analgesia, similar to morphine but to a greater extent . This is due to its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Normethyl Fentanyl. For instance, its high lipophilicity allows it to cross quickly between plasma and central nervous target sites . Moreover, environmental contamination incidents related to illicit fentanyl activities pose unique risks . Decontamination studies are being conducted to assess the effectiveness of various techniques .

Safety and Hazards

Fentanyl and its analogs pose a potential hazard to healthcare personnel who could come into contact with these drugs in the course of their work . Skin contact is also a potential exposure route, but is not likely to lead to overdose unless exposures are to liquid or to a powder over an extended period of time .

Zukünftige Richtungen

The arrival of inexpensive and mass-produced synthetic opioids, such as fentanyl, to parts of North America and Europe may signal the beginning of the end of heroin’s dominance . Violence and corruption may decline but opioid related mortality and morbidity, as well as property crime, are likely to rise .

Biochemische Analyse

Biochemical Properties

Normethyl Fentanyl interacts with various biomolecules, primarily the μ-opioid receptor (mOR), a class A G protein-coupled receptor . It binds to mOR, leading to a series of biochemical reactions that result in strong analgesic responses . The binding of Normethyl Fentanyl to mOR is believed to involve a salt-bridge binding mode common to morphinan opiates .

Cellular Effects

Normethyl Fentanyl exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease breathing frequency initially, followed by a sustained increase in tidal volume, total ventilation, and blood pressure, with a reduced heart rate for over 90 minutes .

Molecular Mechanism

The molecular mechanism of action of Normethyl Fentanyl involves its binding to the μ-opioid receptor (mOR). This binding triggers a series of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Notably, Normethyl Fentanyl can move deeper and form a stable hydrogen bond with the conserved His2976.52, which has been suggested to modulate mOR’s ligand affinity and pH dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Normethyl Fentanyl change over time. It has been observed that fentanyl induces a rapid, dose-dependent decrease in oxygen in the brain, followed by a more delayed and prolonged increase in glucose . These changes indicate the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Normethyl Fentanyl vary with different dosages in animal models. Studies have shown that it induces decreases in breathing frequency in the first few minutes post-injection, but then leads to a sustained increase in tidal volume, total ventilation, and blood pressure with a reduced heart rate for over 90 minutes .

Metabolic Pathways

Normethyl Fentanyl is involved in several metabolic pathways. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Transport and Distribution

Normethyl Fentanyl is transported and distributed within cells and tissues. It is smuggled across the U.S.-Mexico border in low concentration, high-volume loads . The transport and distribution of Normethyl Fentanyl are influenced by various factors, including its chemical structure and the presence of transporters or binding proteins .

Eigenschaften

IUPAC Name |

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORAZISQPSCHR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037330 | |

| Record name | (+/-)-cis-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33794-42-2 | |

| Record name | (+/-)-cis-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)